HIPK2 Binding Specificity: 2-Methyl-5-acetylphenol vs. 4-Methylacetophenone
2-Methyl-5-acetylphenol (the target compound) demonstrates strong binding affinity to HIPK2, a serine/threonine kinase implicated in Parkinson's disease pathology . Critically, in an MPP+-induced cytotoxicity model in SH-SY5Y neuroblastoma cells, 2-methyl-5-acetylphenol at concentrations ranging from 12.5 to 100 μM not only fails to reverse cytotoxicity but exacerbates it . This distinguishes it from other acetophenone derivatives like 4-methylacetophenone, which lack reported HIPK2 binding and exhibit phytotoxic (IC50 0.4 mM) and phytotoxic (IC50 0.1 mM) activity instead .
| Evidence Dimension | HIPK2 Binding Affinity & Functional Effect |
|---|---|
| Target Compound Data | Strong binding affinity to HIPK2; exacerbates MPP+-induced cytotoxicity at 12.5-100 μM |
| Comparator Or Baseline | 4-Methylacetophenone: No HIPK2 binding reported; exhibits phytotoxic activity (IC50 0.4 mM) |
| Quantified Difference | Target compound: HIPK2 binding, exacerbates cytotoxicity; Comparator: No HIPK2 binding, phytotoxic activity |
| Conditions | In vitro: SH-SY5Y human neuroblastoma cells, 24-hour treatment; Lactuca sativa germination assay |
Why This Matters
This compound's specific, albeit detrimental, engagement with HIPK2 defines a unique pharmacological tool for Parkinson's disease research, unavailable with other acetophenone derivatives.
